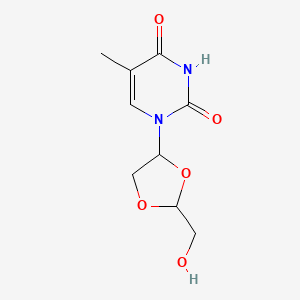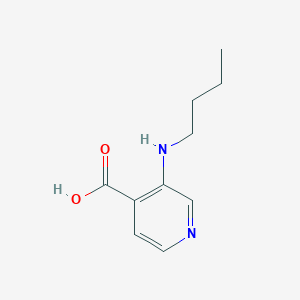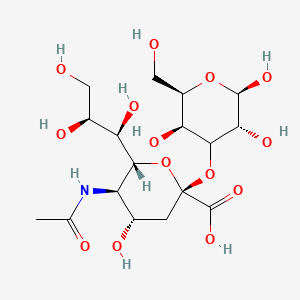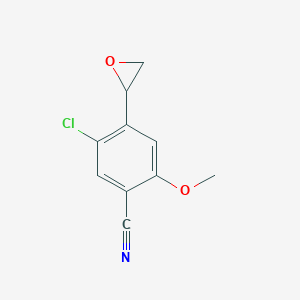
5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile: is an organic compound with the molecular formula C10H8ClNO2. This compound is characterized by the presence of a chloro group, a methoxy group, and an oxirane ring attached to a benzonitrile core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile typically involves the reaction of 5-chloro-2-methoxybenzonitrile with an epoxidizing agent. One common method is the use of m-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxirane ring in 5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile can undergo oxidation reactions to form diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of epoxide-containing molecules on biological systems. It may serve as a model compound for investigating the reactivity and toxicity of epoxides.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used as a starting material for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile involves its interaction with biological molecules through its reactive epoxide ring. The epoxide ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The chloro and methoxy groups may also contribute to its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
- 4-(Oxiran-2-ylmethoxy)benzonitrile
- 2-Methoxy-4-(oxiran-2-yl)benzonitrile
- 3-Chloro-5-[(oxiran-2-yl)methoxy]benzonitrile
Comparison: Compared to similar compounds, 5-Chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile is unique due to the presence of the chloro group at the 5-position. This structural feature can influence its reactivity and interaction with other molecules. The combination of the chloro, methoxy, and epoxide groups provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile |
InChI |
InChI=1S/C10H8ClNO2/c1-13-9-3-7(10-5-14-10)8(11)2-6(9)4-12/h2-3,10H,5H2,1H3 |
InChI Key |
BHXIRMZADWGIBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)Cl)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
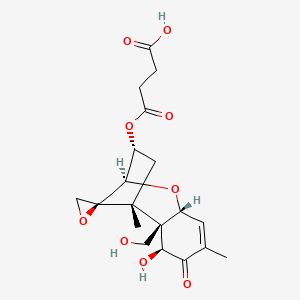
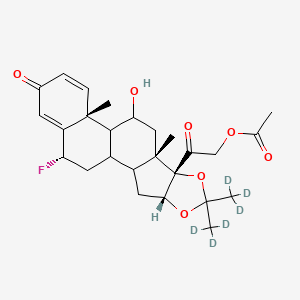
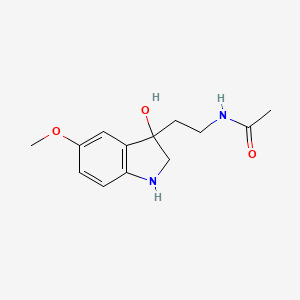
![1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
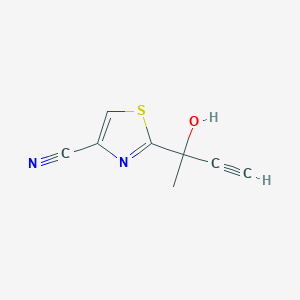
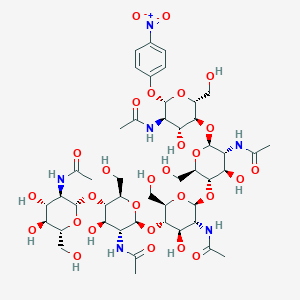

![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)
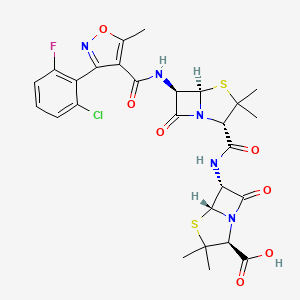
![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)
